Dhodh-IN-9
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Overview
Description
Dhodh-IN-9 is a small molecule inhibitor targeting dihydroorotate dehydrogenase (DHODH), an enzyme crucial in the de novo pyrimidine biosynthesis pathway. DHODH catalyzes the fourth step of pyrimidine nucleotide synthesis, converting dihydroorotate to orotate. This enzyme is essential for the proliferation of rapidly dividing cells, including cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dhodh-IN-9 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions to enhance the compound’s inhibitory activity against DHODH.
Purification: The final product is purified using chromatographic techniques to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent are optimized to maximize yield and minimize impurities.
Scale-Up: The synthesis is scaled up using larger reactors and continuous flow techniques to produce this compound in bulk quantities.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dhodh-IN-9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups to modify its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities.
Scientific Research Applications
Dhodh-IN-9 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of DHODH in pyrimidine biosynthesis and its inhibition.
Biology: Employed in research to understand the metabolic pathways involving DHODH and its impact on cell proliferation.
Medicine: Investigated as a potential therapeutic agent for treating cancers and autoimmune diseases by inhibiting DHODH activity.
Industry: Utilized in the development of new drugs targeting DHODH for various diseases.
Mechanism of Action
Dhodh-IN-9 exerts its effects by inhibiting the activity of DHODH. The inhibition of DHODH leads to a depletion of intracellular pyrimidine pools, which is essential for DNA and RNA synthesis. This results in cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells . The molecular targets and pathways involved include:
DHODH Enzyme: Direct inhibition of DHODH enzyme activity.
Pyrimidine Biosynthesis Pathway: Disruption of the de novo pyrimidine biosynthesis pathway.
Cell Cycle Regulation: Induction of cell cycle arrest and apoptosis through nucleotide starvation.
Comparison with Similar Compounds
Dhodh-IN-9 is compared with other DHODH inhibitors, highlighting its uniqueness:
Brequinar: Another DHODH inhibitor with similar mechanisms but different chemical structure and potency.
Leflunomide: A DHODH inhibitor used in the treatment of rheumatoid arthritis, with a different therapeutic profile.
Teriflunomide: An active metabolite of leflunomide, used in the treatment of multiple sclerosis.
Uniqueness
This compound is unique due to its specific chemical structure, which provides a distinct binding affinity and inhibitory potency against DHODH. This makes it a valuable tool for research and potential therapeutic applications .
Properties
IUPAC Name |
5-cyclopropyl-2-[4-[(2-fluorophenyl)methyl]-5-methyl-3-propan-2-yloxypyrazol-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O/c1-13(2)27-20-18(10-16-6-4-5-7-19(16)22)14(3)26(25-20)21-23-11-17(12-24-21)15-8-9-15/h4-7,11-13,15H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZNVWVVPQVTKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=NC=C(C=N2)C3CC3)OC(C)C)CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1644156-41-1 |
Source
|
Record name | 5-cyclopropyl-2-{4-[(2-fluorophenyl)methyl]-5-methyl-3-(propan-2-yloxy)-1H-pyrazol-1-yl}pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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